molecular formula C27H25BrN4O5S B1662791 Remimazolam besilate CAS No. 1001415-66-2

Remimazolam besilate

Katalognummer B1662791
CAS-Nummer: 1001415-66-2
Molekulargewicht: 597.5 g/mol
InChI-Schlüssel: QMTKNJZIWGTNTE-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Remimazolam besilate is an ultra short-acting benzodiazepine used for the induction and maintenance of procedural sedation in adults undergoing procedures lasting 30 minutes or less . It’s also known by the brand name Byfavo . Each glass, single-patient-use, sterile vial of BYFAVO (remimazolam) for injection contains 20 mg remimazolam, equivalent to 27.2 mg remimazolam besylate .


Synthesis Analysis

Remimazolam is a chiral molecule presented as the S-enantiomer which is prepared by stereoselective synthesis . Precipitation has been reported when remimazolam besylate has been co-administered with certain electrolyte solutions based on sodium acetate or sodium lactate .


Molecular Structure Analysis

The chemical formula of Remimazolam besilate is C27H25BrN4O5S . Its exact mass is 596.07 and its molecular weight is 597.480 .


Chemical Reactions Analysis

Remimazolam is a short acting benzodiazepine whose effects are terminated by ester hydrolysis . This property allows for its rapid removal even during a prolonged infusion .


Physical And Chemical Properties Analysis

Remimazolam besylate is a water-soluble, ultra-short-acting intravenous benzodiazepine . It has a high clearance, small steady-state volume of distribution, short elimination half-life, short context-sensitive half-life, and fast onset and recovery .

Safety And Hazards

Remimazolam may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, weak or shallow breathing, confusion, slow heartbeats, lightheadedness, drowsiness, and dizziness . Anaphylactic reactions to remimazolam have been consistently severe and therefore deserve to be taken seriously .

Zukünftige Richtungen

Future developments may include sedation and anaesthesia for infants and children as well as intensive care sedation for all age groups . These indications require demonstration in well-designed clinical trials .

Eigenschaften

IUPAC Name

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTKNJZIWGTNTE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remimazolam besilate

CAS RN

1001415-66-2
Record name Remimazolam besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMIMAZOLAM BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Remimazolam besilate
Reactant of Route 2
Remimazolam besilate
Reactant of Route 3
Remimazolam besilate
Reactant of Route 4
Remimazolam besilate
Reactant of Route 5
Remimazolam besilate
Reactant of Route 6
Remimazolam besilate

Citations

For This Compound
76
Citations
K Masui - Journal of Anesthesia, 2020 - Springer
In January 2020, remimazolam besilate, a novel benzodiazepine, was approved as a general anesthetic in Japan firstly in the world. A novel anesthetic, remimazolam, would be desired …
Number of citations: 57 link.springer.com
GJ Kilpatrick - Frontiers in Pharmacology, 2021 - frontiersin.org
A program to identify novel intravenous sedatives with a short and predictable duration of action was initiated in the late 1990’s by Glaxo Wellcome. The program focussed on the …
Number of citations: 67 www.frontiersin.org
Y Morimoto - Anaesthesia, Pain & Intensive Care, 2022 - apicareonline.com
Remimazolam, a novel, ultra-short-acting intravenous anesthetics, belongs to the benzodiazepine class of drugs and was approved for as a general anesthetic. Its pharmacological …
Number of citations: 4 www.apicareonline.com
K Oue, A Oda, Y Shimizu, T Takahashi, H Kamio… - BMC Oral Health, 2023 - Springer
… This study aimed to investigate the efficacy and safety of remimazolam besilate (hereinafter called “remimazolam”) and to determine the optimal dosages for sedation in outpatients …
Number of citations: 9 link.springer.com
C Xu, L He, J Ren, J Zhou, H Guo, N Chen… - Contrast Media & …, 2022 - ncbi.nlm.nih.gov
Background The efficacy and adverse reactions of remimazolam besylate (RB) in combination with alfentanil in patients with painless gastroscopy remain unclear. Objective The aim of …
Number of citations: 10 www.ncbi.nlm.nih.gov
N Noor, R Legendre, A Cloutet, A Chitneni… - Health psychology …, 2021 - ncbi.nlm.nih.gov
… Remimazolam besilate (CNS 7056) was designed as a soft drug, metabolically active in its native form, and converted to an inactive compound rapidly. This is not to be confused with a …
Number of citations: 15 www.ncbi.nlm.nih.gov
Q Hu, X Liu, C Wen, D Li, X Lei - Drug Design, Development and …, 2022 - Taylor & Francis
Remimazolam (CNS7056) is a novel benzodiazepine for intravenous sedation; it has an ultra-short duration of action and was recently approved for use in procedural sedation and …
Number of citations: 12 www.tandfonline.com
H Sasaki, H Hoshijima, K Mizuta - British journal of anaesthesia, 2021 - bjanaesthesia.org
EditordCertain drug-solvent combinations can result in precipitation. We report formation of a precipitate in an iv line induced by combined use of remimazolam and Ringer’s acetate …
Number of citations: 21 www.bjanaesthesia.org
S Oka, H Satomi, R Sekino, K Taguchi… - Journal of Oral …, 2021 - jstage.jst.go.jp
Remimazolam is a new ultrashort-acting benzodiazepine with fast onset, quick recovery, and few side effects, such as hypotension and respiratory depression. It is expected to be safe …
Number of citations: 38 www.jstage.jst.go.jp
MM Pantos, DR Kennedy… - Journal of Pharmacy …, 2023 - journals.sagepub.com
Purpose: The purpose of this drug review was to explore the safety and efficacy of the newly approved benzodiazepine, remimazolam, in order to evaluate its place in therapy. Summary…
Number of citations: 5 journals.sagepub.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.